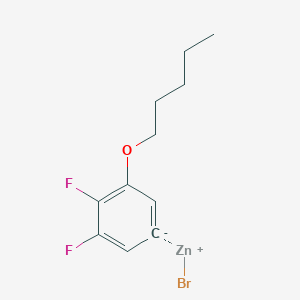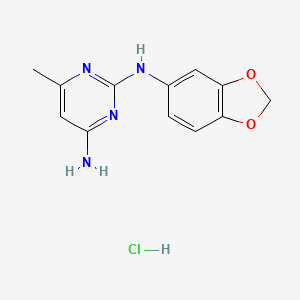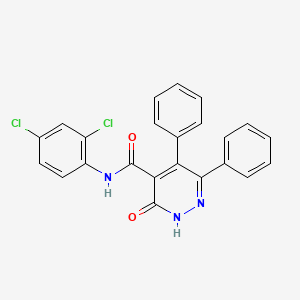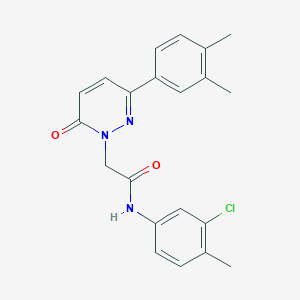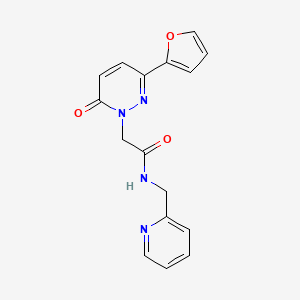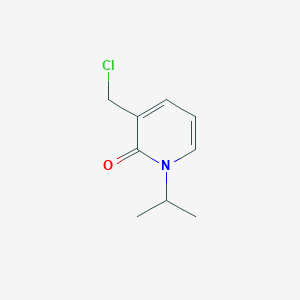
3-(chloromethyl)-1-isopropylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)-1-isopropylpyridin-2(1H)-one is a heterocyclic organic compound featuring a pyridine ring substituted with a chloromethyl group and an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(chloromethyl)-1-isopropylpyridin-2(1H)-one typically involves the chloromethylation of 1-isopropylpyridin-2(1H)-one. One common method includes the reaction of 1-isopropylpyridin-2(1H)-one with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via the formation of an intermediate hydroxymethyl derivative, which is subsequently converted to the chloromethyl derivative.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Types of Reactions:
Substitution Reactions: The chloromethyl group in this compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols, to form corresponding substituted derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to convert the chloromethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Major Products Formed:
- Substituted pyridin-2(1H)-one derivatives with various functional groups.
- Oxidized products with additional hydroxyl or carbonyl groups.
- Reduced products with methyl groups replacing the chloromethyl group.
Applications De Recherche Scientifique
3-(Chloromethyl)-1-isopropylpyridin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and inflammatory diseases.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its ability to undergo various chemical modifications.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways and drug interactions.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals, enhancing the performance and efficacy of these products.
Mécanisme D'action
The mechanism of action of 3-(chloromethyl)-1-isopropylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in therapeutic or biological effects.
Comparaison Avec Des Composés Similaires
3-(Bromomethyl)-1-isopropylpyridin-2(1H)-one: Similar structure but with a bromomethyl group instead of a chloromethyl group.
3-(Hydroxymethyl)-1-isopropylpyridin-2(1H)-one: Contains a hydroxymethyl group instead of a chloromethyl group.
3-(Methyl)-1-isopropylpyridin-2(1H)-one: Lacks the halogen substituent, having a simple methyl group.
Uniqueness: 3-(Chloromethyl)-1-isopropylpyridin-2(1H)-one is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for a wide range of chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H12ClNO |
|---|---|
Poids moléculaire |
185.65 g/mol |
Nom IUPAC |
3-(chloromethyl)-1-propan-2-ylpyridin-2-one |
InChI |
InChI=1S/C9H12ClNO/c1-7(2)11-5-3-4-8(6-10)9(11)12/h3-5,7H,6H2,1-2H3 |
Clé InChI |
HDXLWQIMWZHYRP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=CC=C(C1=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


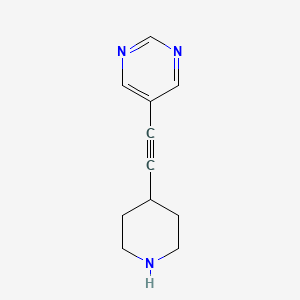
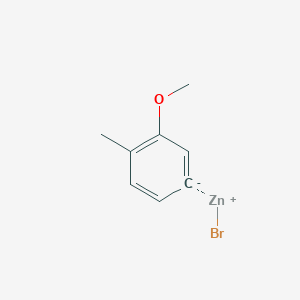
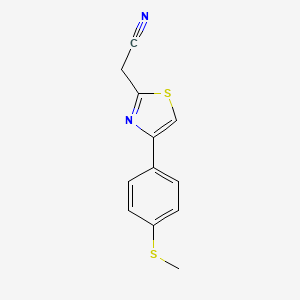
![3-[(Di-n-propylamino)methyl]phenylZinc bromide](/img/structure/B14878311.png)
